Cas no 1805231-86-0 (3-Bromo-4-chloro-2-(difluoromethyl)pyridine-5-carboxylic acid)

3-Bromo-4-chloro-2-(difluoromethyl)pyridine-5-carboxylic acid is a halogenated pyridine derivative with a difluoromethyl substituent, offering unique reactivity for pharmaceutical and agrochemical applications. Its bromo and chloro groups enhance electrophilic substitution potential, while the difluoromethyl moiety contributes to metabolic stability and lipophilicity. The carboxylic acid functionality allows for further derivatization, making it a versatile intermediate in synthetic chemistry. This compound is particularly valuable in the development of bioactive molecules due to its balanced electronic and steric properties. High purity grades ensure consistent performance in coupling reactions and other transformations. Suitable for research and industrial-scale synthesis, it is a key building block in medicinal and crop protection chemistry.
3-Bromo-4-chloro-2-(difluoromethyl)pyridine-5-carboxylic acid structure
1805231-86-0 structure
Product Name:3-Bromo-4-chloro-2-(difluoromethyl)pyridine-5-carboxylic acid
CAS No:1805231-86-0
MF:C7H3BrClF2NO2
MW:286.458027124405
CID:4859085
Update Time:2025-10-25

3-Bromo-4-chloro-2-(difluoromethyl)pyridine-5-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 3-Bromo-4-chloro-2-(difluoromethyl)pyridine-5-carboxylic acid
    • Inchi: 1S/C7H3BrClF2NO2/c8-3-4(9)2(7(13)14)1-12-5(3)6(10)11/h1,6H,(H,13,14)
    • InChI Key: DLTPSCPNSVLPMW-UHFFFAOYSA-N
    • SMILES: BrC1=C(C(C(=O)O)=CN=C1C(F)F)Cl

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 232
  • XLogP3: 2.4
  • Topological Polar Surface Area: 50.2

3-Bromo-4-chloro-2-(difluoromethyl)pyridine-5-carboxylic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029062482-1g
3-Bromo-4-chloro-2-(difluoromethyl)pyridine-5-carboxylic acid
1805231-86-0 97%
1g
$1,549.60 2022-04-01

Additional information on 3-Bromo-4-chloro-2-(difluoromethyl)pyridine-5-carboxylic acid

Professional Introduction to 3-Bromo-4-chloro-2-(difluoromethyl)pyridine-5-carboxylic Acid (CAS No. 1805231-86-0)

3-Bromo-4-chloro-2-(difluoromethyl)pyridine-5-carboxylic acid is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound, identified by its CAS number 1805231-86-0, is a versatile intermediate with a unique structural framework that makes it invaluable for synthesizing a variety of biologically active molecules. The presence of both bromo and chloro substituents, combined with a difluoromethyl group, provides multiple reactive sites for further chemical modification, enabling the development of novel compounds with tailored properties.

The compound's pyridine core is a common motif in many pharmacologically relevant molecules, offering both electronic and steric properties that can be exploited to enhance binding affinity and metabolic stability. In recent years, there has been a growing interest in pyridine derivatives due to their demonstrated efficacy in treating various diseases, including cancer, infectious disorders, and neurological conditions. The specific arrangement of substituents in 3-Bromo-4-chloro-2-(difluoromethyl)pyridine-5-carboxylic acid makes it a particularly attractive starting point for medicinal chemists seeking to develop new therapeutic agents.

One of the most compelling aspects of this compound is its potential application in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in many cellular processes, and their dysregulation is often associated with diseases such as cancer. By modifying the structure of 3-Bromo-4-chloro-2-(difluoromethyl)pyridine-5-carboxylic acid, researchers can fine-tune the interactions between the compound and the active site of kinases, leading to the development of more potent and selective inhibitors. Recent studies have shown that pyridine-based kinase inhibitors can exhibit impressive pharmacological profiles, making this compound a promising candidate for further investigation.

The difluoromethyl group in the molecule is particularly noteworthy, as it is a well-known pharmacophore that can enhance metabolic stability and binding affinity. This group can also influence the electronic properties of the molecule, allowing for precise control over its reactivity and biological activity. In addition to its role in kinase inhibition, the difluoromethyl moiety has been shown to improve the bioavailability of drug candidates, making it an attractive feature for medicinal chemists.

The bromo and chloro substituents provide additional opportunities for chemical manipulation. These halogen atoms are excellent leaving groups in many synthetic transformations, enabling the introduction of various functional groups into the molecule. This flexibility makes 3-Bromo-4-chloro-2-(difluoromethyl)pyridine-5-carboxylic acid a valuable building block for constructing complex molecular architectures. Researchers have utilized these substituents to develop novel heterocyclic compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and antiviral agents.

In recent years, there has been significant progress in the development of computational methods for predicting the biological activity of small molecules. These methods rely on detailed structural information to model interactions between compounds and biological targets. The precise structural features of 3-Bromo-4-chloro-2-(difluoromethyl)pyridine-5-carboxylic acid, including its halogen substituents and pyridine core, make it an ideal candidate for such studies. By leveraging computational tools, researchers can accelerate the discovery process and identify promising candidates for further experimental validation.

The synthesis of 3-Bromo-4-chloro-2-(difluoromethyl)pyridine-5-carboxylic acid presents unique challenges due to its complex structural features. However, advances in synthetic chemistry have made it possible to access this compound with high yield and purity. Modern synthetic routes often involve multi-step sequences that require careful optimization to ensure regioselectivity and minimize side reactions. Despite these challenges, the increasing demand for this intermediate has spurred innovation in synthetic methodologies, leading to more efficient and scalable processes.

The applications of 3-Bromo-4-chloro-2-(difluoromethyl)pyridine-5-carboxylic acid extend beyond pharmaceuticals into other areas such as agrochemicals. Pyridine derivatives are widely used as intermediates in the synthesis of pesticides and herbicides due to their ability to interact with biological targets in plants and pests. The unique properties of this compound make it a valuable tool for developing next-generation agrochemicals that are more effective and environmentally friendly.

In conclusion, 3-Bromo-4-chloro-2-(difluoromethyl)pyridine-5-carboxylic acid (CAS No. 1805231-86-0) is a multifaceted compound with significant potential in pharmaceutical and agrochemical research. Its unique structural features make it an excellent starting point for synthesizing biologically active molecules with tailored properties. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in drug discovery and development.

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